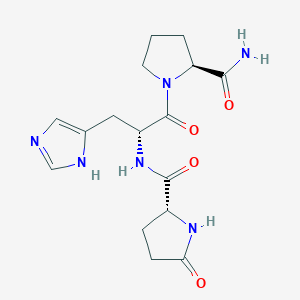

H-D-Pyr-D-His-Pro-NH2

Beschreibung

H-D-Pyr-D-His-Pro-NH₂ is a synthetic tripeptide characterized by a sequence of D-configured amino acids: D-pyrrolidine (D-Pro), D-histidine (D-His), and proline amide (Pro-NH₂). For instance, peptides with D-amino acids, such as PL17 (Tyr-Pro-NMePhe-D-Pro-NH₂), exhibit high receptor selectivity and binding affinity, suggesting that H-D-Pyr-D-His-Pro-NH₂ may share similar mechanistic pathways .

Eigenschaften

Molekularformel |

C16H22N6O4 |

|---|---|

Molekulargewicht |

362.38 g/mol |

IUPAC-Name |

(2R)-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11-,12+/m1/s1 |

InChI-Schlüssel |

XNSAINXGIQZQOO-UTUOFQBUSA-N |

Isomerische SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CN=CN2)NC(=O)[C@H]3CCC(=O)N3)C(=O)N |

Kanonische SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Pyr-D-His-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

- **Cleavage and de

Attachment of the first amino acid: The initial amino acid, protected at the N-terminus, is attached to the resin.

Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected at the N-terminus, is coupled to the growing chain using coupling reagents such as HBTU or DIC.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Vergleich Mit ähnlichen Verbindungen

PL17 (Tyr-Pro-NMePhe-D-Pro-NH₂)

- Structure : PL17 is a tetrapeptide featuring D-Pro at the C-terminus and an N-methylated phenylalanine (NMePhe).

- Receptor Binding: PL17 binds selectively to mu-opioid receptors with a Kd of 6 nM, demonstrating monophasic, competitive inhibition .

- Comparison: Unlike PL17, H-D-Pyr-D-His-Pro-NH₂ lacks N-methylation and aromatic residues (e.g., Tyr), which may reduce opioid receptor affinity.

Z-L-pGlu-L-His(CH₂Ph)-L-Pro-NH₂ (CAS 32926-30-0)

- Structure: This tripeptide includes a benzyl-protected histidine (His(CH₂Ph)) and L-amino acids.

- Synthesis : Synthesized using Z-protection and hydrogenation, yielding a molecular weight of 586.65 g/mol .

- Comparison: The L-configuration and benzyl modification in this compound contrast with H-D-Pyr-D-His-Pro-NH₂’s D-amino acids, suggesting divergent receptor interactions. The absence of bulky substituents in H-D-Pyr-D-His-Pro-NH₂ may improve solubility but reduce lipophilicity .

H-DL-Pro-NH₂ (CAS 115630-49-4)

- Structure : A racemic (DL) proline amide with a molecular weight of 114.1 g/mol .

- Physicochemical Properties : Provided as a 10 mM solution , indicating moderate solubility.

- Comparison : The simplicity of H-DL-Pro-NH₂ contrasts with H-D-Pyr-D-His-Pro-NH₂’s tripeptide structure, highlighting the role of additional residues in modulating bioactivity .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.